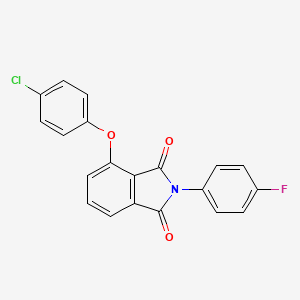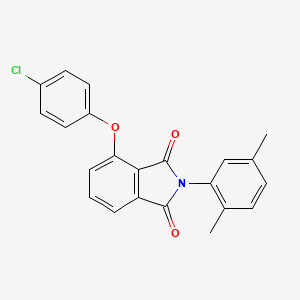![molecular formula C22H20N2O5 B3528109 [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate](/img/structure/B3528109.png)
[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate
Descripción general
Descripción
[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate: is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a diazinane ring and a benzoate ester, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate typically involves multi-step organic reactions. The initial step often includes the formation of the diazinane ring, followed by the introduction of the phenyl group and the tert-butylbenzoate ester. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial to achieve high yields and purity. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. Its unique functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe or inhibitor in various biochemical assays.
Medicine: The compound has potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for developing treatments for various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism by which [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Intermetallic Compounds: Metallic alloys that form ordered solid-state compounds between two or more metallic elements.
Uniqueness: What sets [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate apart from similar compounds is its unique combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Propiedades
IUPAC Name |
[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-22(2,3)15-8-6-14(7-9-15)20(27)29-16-10-4-13(5-11-16)12-17-18(25)23-21(28)24-19(17)26/h4-12H,1-3H3,(H2,23,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVJGEGGCIJDDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B3528038.png)
![5-chloro-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B3528043.png)
![4-(2-{[(2-methylphenoxy)acetyl]oxy}acetyl)phenyl benzoate](/img/structure/B3528048.png)
![DIMETHYL 5-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE](/img/structure/B3528053.png)
![[2-chloro-4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-6-ethoxyphenyl] 3-methylbenzoate](/img/structure/B3528059.png)
![methyl [4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]acetate](/img/structure/B3528067.png)
![ethyl 5-benzyl-2-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B3528074.png)
![ethyl 4-[({[4-(benzyloxy)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3528080.png)
![ISOPROPYL 4-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B3528089.png)
![N-[4-(benzyloxy)phenyl]-5-bromo-2-furamide](/img/structure/B3528097.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B3528104.png)


![Ethyl 2-[[2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3528147.png)
